molecular formula C10H12O B1329390 2',4'-Dimethylacetophenone CAS No. 89-74-7

2',4'-Dimethylacetophenone

Cat. No. B1329390
Key on ui cas rn: 89-74-7
M. Wt: 148.20 g/mol
InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
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Patent
US08968708B2

Procedure details

A mixture of glyoxylic acid monohydrate (920 mg, 10 mmol) and 2′,4′-dimethylacetophenone (4.45 mL, 30 mmol) was stirred at 150° C. for 2 hr. Then the mixture was cooled down to room temperature and water (4 mL) was added followed by conc. aq. NH4OH (1 mL). The mixture was washed with DCM. To the ammoniac solution was added hydrazine (314 μL, 10 mmol) and the solution was refluxed for 3 hours. After cooling to room temperature the precipitate was collected by filtration to give the desired product as a white powder (1.1 g, 55%), 1H NMR (300 MHz, dMSO): δ 2.22 (s, 3H), 2.25 (s, 3H), 6.93-6.95 (d, 1H), 7.15 (m, 3H), 7.21-7.23 (d, 1H), 7.57-7.61 (d, 1H), 13.1 (bs, 1H); (M+H, 201).
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
314 μL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=O)[CH:3]=O.[CH3:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[C:15](=O)[CH3:16].[NH4+:18].[OH-].[NH2:20]N>O>[CH3:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[C:15]1[CH:16]=[CH:3][C:2](=[O:6])[NH:18][N:20]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
4.45 mL
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)C(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
314 μL
Type
reactant
Smiles
NN
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled down to room temperature
WASH
Type
WASH
Details
The mixture was washed with DCM
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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